Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate
Description
Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate is a fluorinated β-keto ester characterized by a benzyl substituent at the 2-position and a trifluoromethyl group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks such as quinolines, pyridines, and furans. Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry for drug discovery .
Properties
IUPAC Name |
ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O3/c1-2-19-12(18)10(11(17)13(14,15)16)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYTURLXGFPZQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558296 | |
| Record name | Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118642-72-1 | |
| Record name | Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Conditions:
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Solvent : Methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF), as used in analogous Grignard syntheses.
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Temperature : 30–60°C for Grignard formation, followed by addition at −30–50°C to control exothermicity.
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Stoichiometry : A molar ratio of 1:1–1:5 for Grignard reagent to trifluoroacetoacetate ester.
A representative procedure might involve:
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Generating benzylmagnesium bromide in MTBE/THF.
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Slowly adding ethyl 4,4,4-trifluoroacetoacetate at low temperature.
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Quenching with aqueous acid or bicarbonate to isolate the product.
Nucleophilic Substitution Reactions
Nucleophilic substitution at the α-position of β-keto esters provides another pathway. For instance, source describes the reaction of ethyl trifluoroacetoacetate with sodium hydride and 2-fluoro-5-(trifluoromethyl)benzoyl chloride in toluene to form a substituted benzopyran carboxylate. Substituting the acyl chloride with benzyl bromide could yield this compound.
Optimization Considerations:
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Base Selection : Sodium hydride or potassium tert-butoxide for efficient deprotonation.
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Solvent : Toluene or dichloromethane to stabilize the enolate intermediate.
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Yield : Comparable to the 39% yield observed in benzopyran synthesis.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters from analogous reactions to guide method selection:
*Estimated based on analogous reactions.
Challenges and Optimization Strategies
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Steric and Electronic Effects : The trifluoromethyl group electron-withdrawing nature may slow alkylation. Using polar aprotic solvents (e.g., DMF) or phase-transfer catalysts could enhance reactivity.
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Purification : Source highlights the use of potassium bicarbonate and isopropyl acetate for quenching and extraction. Similar steps would aid in isolating the target ester.
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Scalability : Grignard methods require anhydrous conditions but offer better scalability compared to Claisen condensation, which generates stoichiometric byproducts.
Chemical Reactions Analysis
Types of Reactions
Nonapeptide-1 (acetate) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
Coupling Reagents: HOBt/DCC or DMAP/DCC are commonly used for peptide bond formation.
Deprotection Reagents: Trifluoroacetic acid is used to remove protecting groups during synthesis.
Purification: HPLC is employed to achieve high purity.
Major Products Formed
The major product formed is Nonapeptide-1 (acetate) itself, with a purity of over 99% after purification .
Scientific Research Applications
Biological Activities
Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate has demonstrated various biological activities:
- Antimicrobial Properties : Studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activities. This compound has been tested against several bacterial strains, showing promising results in inhibiting growth .
- Anti-inflammatory Effects : Research suggests that derivatives of this compound may possess anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, making it a candidate for further exploration in therapeutic applications .
- Potential in Drug Development : Its unique structure allows for modifications that can lead to novel pharmaceuticals targeting specific diseases. The compound's ability to interact with biological systems makes it a valuable scaffold for drug design .
Applications in Pharmaceuticals
The pharmaceutical industry is increasingly interested in compounds like this compound due to their potential as drug candidates:
- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound serves as an intermediate in the synthesis of more complex molecules that are used as APIs in various therapeutic areas.
- Drug Formulation : Its properties can be exploited to enhance the solubility and bioavailability of certain drugs when used as an excipient or co-formulant .
Agrochemical Applications
In addition to pharmaceutical uses, this compound is being explored for its potential applications in agrochemicals:
- Pesticides : The compound's efficacy against certain pests suggests it could be developed into a pesticide formulation.
- Herbicides : Its structural features may allow it to act on specific biochemical pathways in plants, providing a basis for herbicidal activity.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
Nonapeptide-1 (acetate) exerts its effects by acting as an antagonist of the melanocortin-1 receptor (MC1R) . It competitively inhibits the binding of alpha-melanocyte-stimulating hormone (α-MSH) to MC1R, thereby reducing the production of melanin . This inhibition occurs through the interference with the action of tyrosinase, the principal enzyme governing melanin synthesis within melanocytes .
Comparison with Similar Compounds
Ethyl 4,4,4-Trifluoro-3-oxobutanoate
- Substituents : Lacks the 2-benzyl group.
- Key Reactions: Quinoline Synthesis: Reacts with anilines under acidic conditions (e.g., polyphosphoric acid) to form 2-trifluoromethyl-4-quinolinones via cyclocondensation . Michael Addition: Forms fluorine-containing furan derivatives with β-nitrostyrenes in the presence of Et₃N . Hydrazine Reactions: Produces 5-trifluoromethylpyrazol-3-ones, which exhibit antitumor activity .
- Applications : Widely used as a trifluoromethyl building block in agrochemicals and pharmaceuticals .
- Differentiation : The absence of the 2-benzyl group simplifies reactivity but reduces steric hindrance, enabling broader substrate compatibility in cyclocondensation reactions .
Ethyl 2-Methyl-4,4,4-Trifluoro-3-oxobutanoate
- Substituents : Methyl group at the 2-position.
- Key Reactions: Limited evidence for cyclocondensation; primarily used in straightforward alkylation or nucleophilic substitutions due to reduced steric bulk compared to the benzyl analog .
- Applications : Less prominent in heterocycle synthesis but serves as a precursor for fluorinated acetoacetate derivatives .
- Differentiation : The methyl group offers minimal electronic or steric effects, resulting in lower regioselectivity in complex reactions compared to the benzyl-substituted compound .
Ethyl 2-Chloro-4,4,4-Trifluoro-3-oxobutanoate
- Substituents : Chlorine atom at the 2-position.
- Key Reactions: Thiazole/Oxazole Synthesis: Reacts with thiourea or urea to form 2-amino-4-(trifluoromethyl)thiazole/oxazole-5-carboxylates, key motifs in protease inhibitors .
- Applications : Critical in medicinal chemistry for introducing trifluoromethyl heterocycles.
- Differentiation : The electron-withdrawing chlorine atom enhances electrophilicity at the 3-oxo position, favoring nucleophilic attacks over cyclocondensation pathways .
Ethyl 2-(Ethoxymethylene)-4,4,4-Trifluoro-3-oxobutanoate
- Substituents : Ethoxymethylene group at the 2-position.
- Applications : Used in multi-component reactions for diastereoselective synthesis of piperidines .
- Differentiation : The ethoxymethylene group introduces conjugation, altering reactivity toward nucleophiles and enabling [1,3]-dipolar cycloadditions .
Comparative Data Table
Structural and Functional Insights
- Steric Effects: The benzyl group in this compound introduces steric hindrance, which can reduce reaction rates but improve regioselectivity in cyclocondensation compared to smaller substituents (e.g., methyl or hydrogen) .
- Electronic Effects: The trifluoromethyl group stabilizes enolate intermediates, facilitating nucleophilic attacks. However, the benzyl group’s electron-donating nature may counteract this effect, altering reaction pathways .
- Biological Relevance : Benzyl-substituted derivatives show enhanced lipophilicity, improving membrane permeability in antiparasitic and anti-inflammatory agents .
Biological Activity
Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHFO
- CAS Number : 118642-72-1
This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Inhibition of Melanin Synthesis
One of the notable biological activities of this compound is its role in inhibiting melanin synthesis. Research indicates that this compound interferes with the melanocortin-1 receptor (MC1R) function, which is crucial in melanin production. This property suggests potential applications in treating hyperpigmentation disorders and skin-related conditions.
Antiviral Properties
In vitro studies have demonstrated that this compound exhibits antiviral activity. It has been evaluated for its efficacy against various viral infections, showing promise as a candidate for antiviral drug development. The mechanism involves inhibition of viral replication pathways, although specific targets remain to be fully elucidated .
Anti-inflammatory Effects
The compound has shown anti-inflammatory properties in several experimental models. It has been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity positions it as a potential therapeutic agent for inflammatory diseases .
Study on Melanin Inhibition
A study published in BenchChem investigated the effects of this compound on melanin synthesis. The findings indicated a significant reduction in melanin production in cultured melanocytes when treated with the compound. The study suggested that this effect could be attributed to the modulation of MC1R signaling pathways.
Antiviral Activity Assessment
In a comprehensive screening for antiviral agents, this compound was tested against several viruses. The results indicated that the compound effectively inhibited viral replication at low micromolar concentrations. Further studies are needed to identify the specific viral targets and mechanisms involved .
Comparative Activity Table
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound Name | Melanin Inhibition | Antiviral Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Compound A | Yes | Moderate | Yes |
| Compound B | No | High | Moderate |
Q & A
Q. Example Conditions
| Aldehyde | Cyano C-H Acid | Yield (%) | Diastereomer Ratio |
|---|---|---|---|
| 4-NO₂C₆H₄CHO | Malononitrile | 72 | 85:15 |
What strategies address low enzymatic activity when using this compound in biocatalytic deracemization?
Advanced Question
Whole-cell catalysis in aqueous/organic biphasic systems improves enantioselectivity. For example:
- Biocatalyst engineering : Use Rhodococcus erythropolis for (S)-enantiomer production (84% ee) .
- Deracemization : Prolonged incubation (48–72 h) with Candida antarctica lipase B enhances ee to 96% but reduces yield (65%) due to substrate inhibition .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) stabilize transition states but may denature enzymes; empirical screening is critical .
How can conflicting data from X-ray and NMR regarding stereochemistry be resolved?
Advanced Question
Contradictions arise when dynamic processes (e.g., ring puckering in piperidines) affect NMR signals but are "frozen" in X-ray structures. Strategies:
- Variable-temperature NMR : Identifies conformational exchange (e.g., half-chair vs. boat forms) .
- DFT calculations : Predicts lowest-energy conformers and compares with experimental NMR/X-ray data .
- NOESY/ROESY : Detects through-space correlations to validate relative configurations .
What are the mechanistic steps in the Knoevenagel–Michael–Mannich–cyclization cascade involving this compound?
Advanced Question
The cascade proceeds via:
Knoevenagel condensation : Aldehyde and nitrile form α,β-unsaturated nitrile.
Michael addition : β-Ketoester attacks the nitrile, forming a tetrahedral intermediate.
Mannich cyclization : NH₄OAc provides NH₄⁺, enabling C–N bond formation and piperidine ring closure .
Stereochemical control : Hydrogen bonding between the β-ketoester and intermediates dictates facial selectivity .
Key Intermediate
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
